Ponasteroside A

Descripción

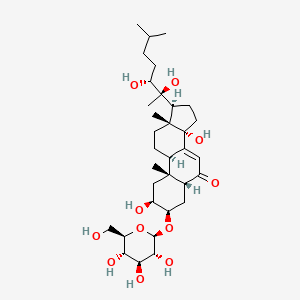

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O11/c1-16(2)6-7-25(37)32(5,41)24-9-11-33(42)18-12-20(35)19-13-22(43-29-28(40)27(39)26(38)23(15-34)44-29)21(36)14-30(19,3)17(18)8-10-31(24,33)4/h12,16-17,19,21-29,34,36-42H,6-11,13-15H2,1-5H3/t17-,19-,21-,22+,23+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAKQRUFJWYXIC-PPOCGGKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ponasteroside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034091 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20117-33-3 | |

| Record name | (2β,3β,5β,22R)-3-(β-D-Glucopyranosyloxy)-2,14,20,22-tetrahydroxycholest-7-en-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20117-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ponasteroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020117333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PONASTEROSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FV9TY7772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ponasteroside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034091 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278 - 279.5 °C | |

| Record name | Ponasteroside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034091 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ponasteroside A: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponasteroside A, a phytoecdysteroid, is a potent analog of the insect molting hormone 20-hydroxyecdysone (B1671079) (20E). Its high affinity for the ecdysone (B1671078) receptor (EcR) has made it a valuable tool in molecular biology for inducing gene expression in systems employing ecdysone-inducible promoters. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with the ecdysone receptor and the subsequent signaling cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular processes.

Core Mechanism of Action: Ecdysone Receptor Agonism

The primary mechanism of action of this compound is its function as a potent agonist of the ecdysone receptor (EcR). EcR is a nuclear receptor that, upon ligand binding, forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). This heterodimeric complex is the functional unit that mediates the physiological effects of ecdysteroids.

This compound binds to the ligand-binding domain (LBD) of the EcR subunit within the EcR/USP heterodimer. This binding event induces a conformational change in the receptor complex, leading to the recruitment of coactivator proteins and the initiation of gene transcription. The EcR/USP heterodimer recognizes and binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding initiates a transcriptional hierarchy that controls a wide array of developmental processes in insects, most notably molting and metamorphosis.

This compound exhibits a significantly higher binding affinity for the EcR/USP complex compared to the endogenous insect molting hormone, 20-hydroxyecdysone. This higher affinity translates to greater potency in inducing ecdysone-responsive gene expression.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes key quantitative data related to its interaction with the ecdysone receptor.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | |||

| This compound (EcR/USP heterodimer) | 1.2 nM | Chilo suppressalis (in vitro) | [cite: ] |

| This compound (EcR monomer) | 55 nM | Chilo suppressalis (in vitro) | [cite: ] |

| Relative Binding Affinity | ~8 times higher than 20-hydroxyecdysone | Drosophila melanogaster | [1] |

| Receptor Binding Enhancement | ~20-fold increase with EcR/USP dimer vs. EcR monomer | Plutella xylostella | [2][3] |

Signaling Pathway

The binding of this compound to the ecdysone receptor initiates a well-defined signaling cascade, leading to changes in gene expression.

References

- 1. Genome-wide examination of the transcriptional response to ecdysteroids 20-hydroxyecdysone and ponasterone A in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Binding Effects of the Ecdysone Receptor-Binding Domain and PonA in Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]

Ponasteroside A as an Ecdysone Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ponasteroside A, a potent phytoecdysteroid that functions as a high-affinity agonist for the ecdysone (B1671078) receptor (EcR). We will explore its mechanism of action, quantitative activity, detailed experimental protocols for its characterization, and its applications in modern biological research, particularly in inducible gene expression systems.

Introduction to this compound

This compound, also known as Ponasterone A, is a naturally occurring ecdysteroid found in various plants and some marine invertebrates.[1][2] Chemically, it is an analog of 20-hydroxyecdysone (B1671079) (20E), the primary molting hormone in arthropods.[3] Its high affinity for the ecdysone receptor complex makes it a valuable tool for studying ecdysteroid signaling and a reliable inducer for ecdysone-based inducible gene expression systems.[4]

Mechanism of Action: The Ecdysone Receptor Signaling Pathway

The biological effects of this compound are mediated through the ecdysone receptor, a nuclear receptor that functions as a ligand-activated transcription factor.[5] The functional receptor is a heterodimer composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), which is an ortholog of the vertebrate retinoid X receptor (RXR).[5][6][7]

In the absence of a ligand, the EcR-USP complex may bind to specific DNA sequences known as Ecdysone Response Elements (EcREs) and actively repress gene transcription.[6][8] Upon binding of an agonist like this compound to the ligand-binding domain (LBD) of the EcR subunit, the receptor complex undergoes a conformational change. This change leads to the recruitment of coactivators and the initiation of transcription for target genes, ultimately triggering a cascade of developmental or physiological events, such as molting and metamorphosis.[5][6][9]

Quantitative Agonist Activity

This compound exhibits high binding affinity and potent agonist activity across various insect species. Its potency is often quantified by its dissociation constant (Kd) in binding assays or its effective concentration (EC50 or IC50) in functional assays. The presence of USP dramatically increases the binding affinity for the ligand.[10][11]

| Parameter | Value | Species / System | Assay Type | Reference |

| Kd | 1.2 nM | Chilo suppressalis (Rice Striped Borer) | Radioligand Binding (EcR-B1/USP) | [10][11] |

| Kd | 55 nM | Chilo suppressalis (Rice Striped Borer) | Radioligand Binding (EcR-B1 only) | [10][11] |

| Kd | ~0.38 nM | Drosophila melanogaster Kc167 cells | Radioligand Binding ([¹²⁵I]Iodo-PonA) | [12] |

| IC50 | 41.7 nM | Drosophila melanogaster Kc cells | Competitive Binding Assay | [13] |

-

Kd (Dissociation Constant): Represents the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): In a competitive binding assay, it is the concentration of an unlabeled ligand (this compound) that displaces 50% of a specifically bound radioligand.

Key Experimental Protocols

Characterizing the activity of this compound involves several standard in vitro and in vivo assays.

This assay directly measures the binding affinity of this compound to the EcR/USP complex by competing against a radiolabeled ecdysteroid.

Methodology:

-

Receptor Preparation: Prepare a source of the EcR/USP heterodimer. This can be a crude cell-free extract from target insect tissue or in vitro-translated/expressed purified receptor proteins.[10][14]

-

Radioligand: A high-affinity, radiolabeled ecdysteroid, such as [³H]Ponasterone A or 26-[¹²⁵I]Iodoponasterone A, is used as the tracer.[12]

-

Competition Reaction: Incubate the receptor preparation with a fixed, low concentration of the radioligand and varying concentrations of unlabeled this compound (the competitor).

-

Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically done by rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.[15]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific radioligand binding against the log concentration of this compound. The data is fitted to a sigmoidal curve to determine the IC50 value, from which the inhibitor constant (Ki) can be calculated.[15]

References

- 1. Ponasterone A and F, Ecdysteroids from the Arctic Bryozoan Alcyonidium gelatinosum | MDPI [mdpi.com]

- 2. Ponasterone A | C27H44O6 | CID 115127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]

- 5. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella [mdpi.com]

- 15. benchchem.com [benchchem.com]

Early Investigations into the Bioactivity of Ponasteroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponasteroside A, a potent phytoecdysteroid, has been a cornerstone in the study of insect endocrinology and the development of inducible gene expression systems. Its high affinity for the ecdysone (B1671078) receptor (EcR) has made it an invaluable tool for dissecting the molecular mechanisms of insect development, metamorphosis, and gene regulation. This technical guide provides an in-depth overview of the foundational studies on this compound's bioactivity, focusing on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action through the ecdysone signaling pathway.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the key quantitative data from early studies, providing a comparative look at the binding affinity and biological activity of this compound in different experimental systems.

Table 1: Binding Affinity of this compound to the Ecdysone Receptor Complex

| Species | Receptor Source | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Chilo suppressalis | In vitro translated EcR | [3H]Ponasterone A | Radioligand Binding Assay | 55 nM | [1] |

| Chilo suppressalis | In vitro translated EcR/USP | [3H]Ponasterone A | Radioligand Binding Assay | 1.2 nM | [1] |

| Anthonomus grandis | Crude nuclear extracts from BRL-AG-2 cells | [3H]Ponasterone A | Radioligand Binding Assay | 6.1 nM | [2] |

| Drosophila melanogaster | Cytosol and nuclear preparations from Kc cells | [3H]Ponasterone A | Radioligand Binding Assay | 3 x 10-9 M (3 nM) | [3] |

| Drosophila melanogaster | Kc cells | [3H]Ponasterone A | Scatchard Analysis | 3.6 x 10-9 M (3.6 nM) | [4] |

Table 2: Comparative Bioactivity of this compound and Other Ecdysteroids

| Cell Line | Assay | Compound | IC50 (M) | Relative Activity | Reference |

| Drosophila Kc cells | [3H]Ponasterone A Binding Inhibition | Ponasterone A | - | 1 | [5] |

| 20-Hydroxyecdysone | - | < Ponasterone A | [5] | ||

| Cyasterone | - | < 20-Hydroxyecdysone | [5] | ||

| Inokosterone | - | ~ Makisterone A | [5] | ||

| Makisterone A | - | < Inokosterone | [5] | ||

| Ecdysone | - | < Tebufenozide | [5] | ||

| Drosophila Kc cells | Physiological Activity | Ponasterone A | - | 1 | [4] |

| 20-Hydroxyecdysone | - | 50 | [4] | ||

| Ecdysone | - | 2000 | [4] | ||

| Spodoptera frugiperda Sf9 cells | Reporter Gene Assay | Ponasterone A | Lowest EC50 | Most active | [6] |

| 20-Hydroxyecdysone | Higher EC50 | Less active | [6] | ||

| Drosophila S2 cells | Reporter Gene Assay | Ponasterone A | Lowest EC50 | Most active | [6] |

| 20-Hydroxyecdysone | Higher EC50 | Less active | [6] |

Experimental Protocols

Competitive Radioligand Binding Assay

This method is used to determine the binding affinity of a ligand to its receptor by measuring the displacement of a radiolabeled ligand.

Objective: To quantify the binding affinity (Kd or Ki) of this compound to the ecdysone receptor (EcR) or the EcR/USP heterodimer.

Materials:

-

Radioligand: [3H]Ponasterone A

-

Receptor Source:

-

In vitro translated EcR and USP proteins.

-

Nuclear extracts from insect cell lines (e.g., Drosophila Kc cells, Spodoptera frugiperda Sf9 cells, or Anthonomus grandis BRL-AG-2 cells)[2].

-

-

Unlabeled Ligand: this compound (for saturation binding and competition assays) and other test compounds.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

-

Separation Method: Gel filtration or dextran-coated charcoal[3].

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Receptor Preparation: Prepare nuclear extracts or in vitro translated receptor proteins.

-

Incubation: Incubate a constant concentration of [3H]Ponasterone A with the receptor preparation in the assay buffer. For competition assays, add increasing concentrations of unlabeled this compound or other test compounds.

-

Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 4°C or 25°C).

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand using either gel filtration or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis:

-

Saturation Binding: Plot the amount of bound radioligand against the concentration of free radioligand to determine the Kd and Bmax (maximum number of binding sites) using Scatchard analysis[4].

-

Competition Binding: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.

-

Ecdysone-Responsive Reporter Gene Assay in Insect Cells

This cell-based assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene.

Objective: To determine the functional activity (EC50) of this compound as an ecdysone agonist.

Materials:

-

Insect Cell Line: Drosophila melanogaster S2 or Kc cells[6][7].

-

Expression Plasmids:

-

Plasmids encoding the ecdysone receptor (EcR) and ultraspiracle (USP) proteins.

-

A reporter plasmid containing an ecdysone response element (EcRE) upstream of a minimal promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase)[7]. Early studies utilized EcREs from promoters of ecdysone-responsive genes like hsp27[8].

-

-

Transfection Reagent: Calcium phosphate (B84403) or a commercial lipid-based transfection reagent.

-

Test Compound: this compound and other ecdysteroid analogs.

-

Lysis Buffer and Reporter Assay Reagents: (e.g., luciferase substrate).

-

Luminometer or Spectrophotometer: For detecting the reporter signal.

Procedure:

-

Cell Culture: Maintain the insect cell line in the appropriate culture medium.

-

Transfection: Co-transfect the cells with the EcR, USP, and reporter plasmids.

-

Induction: After a recovery period, treat the transfected cells with various concentrations of this compound or other test compounds.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Cell Lysis: Lyse the cells to release the reporter protein.

-

Reporter Assay: Add the appropriate substrate and measure the reporter signal (e.g., luminescence or absorbance).

-

Data Analysis: Plot the reporter signal against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.

Ecdysone Signaling Pathway

Early studies with this compound were instrumental in elucidating the ecdysone signaling pathway. The high potency and specificity of this compound allowed researchers to trace its interaction with the EcR/USP heterodimer and the subsequent cascade of gene activation.

In the absence of a ligand, the EcR/USP heterodimer is thought to be associated with co-repressors, inhibiting gene transcription. Upon binding of an ecdysteroid like this compound to the ligand-binding pocket of EcR, a conformational change is induced in the receptor complex. This conformational change leads to the dissociation of co-repressors and the recruitment of co-activators. The activated EcR/USP/ligand complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding initiates the transcription of early response genes, which in turn regulate the expression of a larger set of late-response genes, ultimately leading to the physiological effects of molting and metamorphosis in insects.

Conclusion

The early studies on this compound laid a critical foundation for our understanding of steroid hormone action in insects and provided a powerful tool for molecular biology. The quantitative data from binding and cell-based assays consistently demonstrated its high potency, while the detailed experimental protocols developed during this period are still relevant today. The elucidation of its role in the ecdysone signaling pathway has had far-reaching implications, from the development of novel insecticides to the creation of sophisticated inducible gene expression systems used across a wide range of biological disciplines. This guide serves as a testament to the enduring impact of this foundational research.

References

- 1. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and partial cloning of ecdysteroid receptor from a cotton boll weevil embryonic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Demonstration of an ecdysteroid receptor in a cultured cell line of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The uptake and release of ponasterone A by the Kc cell line of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of [3H]ponasterone A binding by ecdysone agonists in the intact Kc cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional and comparative analysis of two distinct ecdysteroid-responsive gene expression constructs in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Ponasterone A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Chemical Structure, Properties, and Biological Activity of an Ecdysone (B1671078) Receptor Agonist

Abstract

Ponasterone A is a phytoecdysteroid that functions as a potent agonist of the ecdysone receptor (EcR), a key regulator of insect development and metamorphosis.[1][2] Its ability to activate the EcR has led to its widespread use as an inducer in ecdysone-inducible mammalian expression systems, providing a powerful tool for controlled gene expression in scientific research.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Ponasterone A. It is intended for researchers, scientists, and drug development professionals interested in utilizing this compound in their work. The guide includes detailed summaries of its properties in tabular format, descriptions of relevant experimental protocols, and visualizations of the signaling pathway and experimental workflows.

Chemical Structure and Identification

Ponasterone A, also known as 25-deoxyecdysterone, is a polyhydroxylated steroid.[4] Its chemical structure is characterized by a cholest-7-en-6-one backbone with hydroxyl groups at positions 2, 3, 14, 20, and 22.[4]

| Identifier | Value |

| IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

| CAS Number | 13408-56-5 |

| Molecular Formula | C₂₇H₄₄O₆[5] |

| Molecular Weight | 464.6 g/mol [6] |

| SMILES | CC(C)CC--INVALID-LINK--([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C--INVALID-LINK--O)O)C)C)O)O">C@HO |

| InChI Key | PJYYBCXMCWDUAZ-JJJZTNILSA-N |

Physicochemical Properties

Ponasterone A is a white to off-white crystalline solid or powder.[4] It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[6][7]

| Property | Value |

| Melting Point | 259-260 °C (decomposes)[4][7] |

| Optical Activity ([α]D) | +90° (in methanol)[4][7] |

| Boiling Point (Predicted) | 640.5 ± 55.0 °C |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ |

| pKa (Predicted) | 14.13 ± 0.70 |

| Solubility | Ethanol: 5 mg/mLDMSO: 1 mg/mLDMF: 3 mg/mLEthanol:PBS (pH 7.2) (1:2): 0.3 mg/mLMethanol: Soluble[6] |

| Storage | -20°C[6] |

Spectroscopic Data

The structure of Ponasterone A has been confirmed by various spectroscopic methods, including NMR and mass spectrometry.

| Spectroscopic Data | Description |

| ¹H and ¹³C NMR | The proton and carbon NMR spectra of Ponasterone A have been reported and are used for its structural confirmation.[8] |

| Mass Spectrometry | The mass spectrum of Ponasterone A shows a molecular ion peak corresponding to its molecular weight. ESI-MS and LC-MS data are available.[9] |

| UV/Vis | The UV/Vis spectrum of Ponasterone A exhibits weak Cotton effects, with λext at 327 nm (Δε = +1.8) and 248 nm (Δε = -3.9).[5] |

Biological Activity and Mechanism of Action

Ponasterone A is a potent ecdysteroid, a class of hormones that play a crucial role in arthropod molting and metamorphosis.[10] Its primary biological activity stems from its function as a high-affinity agonist for the ecdysone receptor (EcR), a nuclear receptor.[2][11]

Ecdysone Receptor Signaling Pathway

The ecdysone receptor is a ligand-activated transcription factor that forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR).[1] Upon binding of an agonist like Ponasterone A to the ligand-binding domain of EcR, the receptor complex undergoes a conformational change. This change facilitates the recruitment of transcriptional coactivators and the dissociation of corepressors.[5] The activated EcR/USP heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[3] This binding initiates the transcription of early response genes, such as Broad-Complex (Br-c), E74, and E75, which in turn regulate a cascade of downstream genes responsible for the physiological changes associated with molting and metamorphosis.[3]

Potency and Efficacy

Ponasterone A is a highly potent ecdysteroid, often exhibiting greater activity than the endogenous insect molting hormone, 20-hydroxyecdysone.[4] It has been reported to have an EC₅₀ of 70 nM for inducing ecdysteroid activity.

Experimental Protocols

Isolation and Purification of Ponasterone A

Ponasterone A can be isolated from various natural sources, including plants and marine organisms.[8] A general workflow for its extraction and purification is as follows:

Protocol for Extraction and Fractionation (Example from Alcyonidium gelatinosum) [8]

-

Freeze-dried biological material is diced and extracted with a 50:50 mixture of methanol and dichloromethane.

-

The solvent is filtered and then evaporated under reduced pressure to obtain a solid residue.

-

The crude extract is then fractionated using flash chromatography on a suitable resin (e.g., Dainon HP-20SS).

-

Fractions are collected and analyzed (e.g., by UHPLC-HR-MS) to identify those containing Ponasterone A.

-

The Ponasterone A-containing fractions are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Ponasterone A-Inducible Gene Expression System

Ponasterone A is widely used to control gene expression in mammalian cells through the ecdysone-inducible system. This system typically involves two vectors: a receptor vector that constitutively expresses the VgEcR and RXR proteins, and an expression vector containing the gene of interest downstream of a Ponasterone A-inducible promoter.[10]

General Protocol for Inducible Gene Expression [10][12]

-

Cell Transfection: Stably transfect the target mammalian cells with the receptor vector (e.g., pERV3). Select for stable clones using an appropriate antibiotic (e.g., G418).

-

Receptor Expression Confirmation: Verify the expression of the ecdysone receptors in the stable cell lines.

-

Second Transfection: Stably transfect the receptor-expressing cells with the expression vector containing the gene of interest (e.g., pEGSH-GOI). Select for double-stable clones using a second antibiotic (e.g., hygromycin).

-

Induction: Treat the double-stable cells with Ponasterone A at a predetermined optimal concentration (e.g., 1-10 µM).

-

Assay for Gene Expression: Analyze the expression of the gene of interest at the mRNA or protein level after a specific induction period.

Reporter Gene Assay for Ecdysone Receptor Activation

A reporter gene assay, such as a luciferase assay, can be used to quantify the activation of the ecdysone receptor by Ponasterone A.

Protocol for Luciferase Reporter Assay

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.

-

Transfection: Co-transfect the cells with three plasmids:

-

An expression plasmid for the ecdysone receptor (EcR).

-

An expression plasmid for the ultraspiracle protein (USP/RXR).

-

A reporter plasmid containing a luciferase gene under the control of an ecdysone response element (EcRE).

-

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

-

Treatment: Treat the transfected cells with varying concentrations of Ponasterone A (and appropriate controls).

-

Incubation: Incubate for another 18-24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of EcR activation.

Applications in Research and Drug Development

-

Inducible Gene Expression: The primary application of Ponasterone A is in controlling the expression of specific genes in vitro and in vivo. This allows for the study of gene function with precise temporal control.[12]

-

Insecticide Development: As an ecdysone agonist, Ponasterone A and its analogs serve as models for the development of insect-specific growth regulators that disrupt the molting process.[3]

-

Pharmacological Research: Ecdysteroids, including Ponasterone A, have been investigated for various pharmacological effects in mammals, such as anabolic and neuroprotective properties, although the mechanisms are not fully understood.[8]

Conclusion

Ponasterone A is a valuable tool for researchers in molecular biology and drug development. Its well-characterized chemical structure, potent and specific biological activity as an ecdysone receptor agonist, and its utility in inducible gene expression systems make it an indispensable compound for a wide range of applications. This guide provides the core technical information required for its effective use in a laboratory setting.

References

- 1. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 2. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]

- 3. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Drosophila ecdysone receptor promotes or suppresses proliferation according to ligand level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tribioscience.com [tribioscience.com]

- 8. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hpst.cz [hpst.cz]

- 11. mdpi.com [mdpi.com]

- 12. Development of a ponasterone A-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ponasteroside A Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponasteroside A, a potent phytoecdysteroid, has garnered significant interest within the scientific community due to its diverse biological activities, including insecticidal properties and potential therapeutic applications in mammals. Understanding its biosynthesis is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway, drawing parallels from the well-characterized insect ecdysteroid pathway. It details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate molecular processes.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other phytoecdysteroids, originates from the ubiquitous precursor, cholesterol, which is synthesized via the mevalonate (B85504) pathway. The conversion of cholesterol to this compound involves a series of oxidative modifications, primarily catalyzed by a cascade of cytochrome P450 (CYP) monooxygenases. While the complete pathway in plants is still under active investigation, significant insights have been gleaned from studies on analogous pathways in insects, particularly the biosynthesis of 20-hydroxyecdysone (B1671079) (20E).

The crucial divergence from the 20E pathway to form Ponasterone A (the aglycone of this compound) is believed to occur due to the absence or low activity of a specific C-25 hydroxylase. In arthropods that lack the gene for this enzyme (Phantom, phm), Ponasterone A is the predominant ecdysteroid produced[1]. This suggests a conserved fundamental pathway with variations in the terminal hydroxylation steps.

The proposed biosynthetic pathway from cholesterol to this compound is as follows:

-

Cholesterol to 7-dehydrocholesterol (B119134) (7dC): The initial step is the conversion of cholesterol to 7dC.

-

The "Black Box": A series of subsequent, less-characterized enzymatic reactions, often referred to as the "black box," convert 7dC into 5β-ketodiol.

-

Hydroxylation Cascades: A series of sequential hydroxylations at various carbon positions of the steroid nucleus and side chain are catalyzed by specific cytochrome P450 enzymes. These enzymes are analogous to the products of the "Halloween genes" (spook, phantom, disembodied, shadow, and shade) in insects.

-

Formation of Ponasterone A: The pathway leads to the formation of Ponasterone A through specific hydroxylation events, notably lacking the C-25 hydroxylation seen in 20E synthesis.

-

Glycosylation: Finally, a glycosyltransferase attaches a sugar moiety to the Ponasterone A backbone to yield this compound.

Below is a DOT script for a Graphviz diagram illustrating the proposed this compound biosynthesis pathway.

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Quantitative Data on Phytoecdysteroid Biosynthesis

Quantitative data for the this compound biosynthetic pathway is scarce. However, data from studies on the closely related 20-hydroxyecdysone (20E) in various plant systems can provide valuable benchmarks for researchers. The following tables summarize key quantitative parameters.

Table 1: Production Yields of Phytoecdysteroids in Plant Systems

| Plant Species | Culture Type | Phytoecdysteroid | Yield | Reference |

| Pfaffia glomerata | In vitro photoautotrophic | 20-hydroxyecdysone | Up to 1.5% of dry weight | [2] |

| Spinacia oleracea | Whole plant | 20-hydroxyecdysone | 252–455 µg/g dry mass | [3] |

| Chenopodium quinoa | Seeds | 20-hydroxyecdysone | 310-670 µg/g dry mass | [3] |

| Ajuga turkestanica | Hairy root culture | Turkesterone | Not specified | [4] |

| Silene species | Whole plant | Various ecdysteroids | Can reach ca. 1-2% of dry weight | [4][5] |

Table 2: Kinetic Properties of a Key Ecdysteroid Biosynthetic Enzyme

| Enzyme | Substrate | Apparent Km | Apparent Vmax | Source Organism | Reference |

| Ecdysone (B1671078) 20-monooxygenase | Ecdysone | 1.60 x 10-7 M | Not specified | Manduca sexta (insect) | [6] |

Note: Data for this compound-specific enzymes are currently unavailable. The data for ecdysone 20-monooxygenase from an insect model is provided as a proxy for the terminal hydroxylases in the pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Quantification of this compound and its Precursors by HPLC-MS/MS

This protocol is adapted from validated methods for ecdysteroid analysis[7][8][9][10].

Objective: To accurately quantify this compound and its precursors in plant tissue.

Materials:

-

Plant tissue (fresh or lyophilized)

-

Methanol (B129727) (HPLC grade)

-

Ethanol (HPLC grade)

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

This compound standard

-

Internal standard (e.g., a deuterated ecdysteroid)

Procedure:

-

Extraction:

-

Homogenize 100 mg of finely ground plant tissue in 1 mL of methanol:ethanol:water (30:25:45; v/v/v)[10].

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more on the pellet.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 1 mL of 10% methanol.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

-

Elute the ecdysteroids with 5 mL of 80% methanol.

-

Evaporate the eluate to dryness.

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the final dried extract in a known volume of the initial mobile phase.

-

Inject an aliquot into the HPLC-MS/MS system.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 10% to 90% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its precursors. These transitions need to be optimized using authentic standards.

-

-

-

Quantification:

-

Generate a calibration curve using the this compound standard.

-

Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard.

-

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for this compound quantification.

Caption: Workflow for Quantification of this compound by HPLC-MS/MS.

Heterologous Expression of Cytochrome P450 Enzymes

This protocol provides a general framework for expressing plant-derived cytochrome P450 enzymes in a host system like E. coli or yeast to characterize their function in the this compound pathway[11][12][13].

Objective: To produce and functionally characterize a candidate cytochrome P450 enzyme involved in this compound biosynthesis.

Materials:

-

cDNA library from the plant of interest.

-

PCR primers specific for the target P450 gene.

-

Expression vector (e.g., pET vector for E. coli, pYES vector for yeast).

-

Competent E. coli or yeast cells.

-

Culture media (e.g., LB for E. coli, YPD for yeast).

-

Inducing agent (e.g., IPTG for E. coli, galactose for yeast).

-

Substrate for the enzyme assay (a putative precursor of this compound).

-

Cofactors (e.g., NADPH).

-

Microsome isolation buffer.

-

Analytical instrumentation (HPLC, GC-MS, or LC-MS/MS).

Procedure:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the target P450 gene from the cDNA library using PCR.

-

Clone the PCR product into the chosen expression vector.

-

Verify the construct by DNA sequencing.

-

-

Heterologous Expression:

-

Transform the expression construct into the host cells.

-

Grow a starter culture of the transformed cells.

-

Inoculate a larger culture and grow to mid-log phase.

-

Induce protein expression with the appropriate inducer.

-

Continue to grow the culture under inducing conditions for a specified time and temperature.

-

-

Microsome Preparation (for membrane-bound P450s):

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer.

-

Lyse the cells (e.g., by sonication or French press).

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the microsomal preparation (or purified enzyme), the putative substrate, NADPH, and a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent.

-

Analyze the extracted products by HPLC, GC-MS, or LC-MS/MS to identify and quantify the reaction product.

-

Below is a DOT script for a Graphviz diagram illustrating the workflow for heterologous expression and functional characterization of a P450 enzyme.

References

- 1. Frontiers | Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological functions of 20-hydroxyecdysone_Chemicalbook [chemicalbook.com]

- 7. A validated HPLC-MS/MS method for the simultaneous determination of ecdysteroid hormones in subminimal amounts of biological material - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japer.in [japer.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Organization of Cytochrome P450 Enzymes Involved in Sex Steroid Synthesis: PROTEIN-PROTEIN INTERACTIONS IN LIPID MEMBRANES - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Ponasteroside A in Insects: A Technical Guide

Abstract

Ponasteroside A (PoA) is a potent phytoecdysteroid, an analog of the primary insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). It functions as a high-affinity agonist for the ecdysone (B1671078) receptor (EcR), a nuclear receptor that governs the developmental transitions in arthropods. By binding to EcR, this compound initiates a complex genomic signaling cascade that is fundamental to the regulation of molting (ecdysis), metamorphosis, and reproduction.[1][2] Its high potency and specificity have established it as an invaluable tool in molecular biology for inducible gene expression systems and as a lead compound in the development of targeted insecticides. This guide provides an in-depth examination of the physiological mechanism of this compound, presents key quantitative data on its activity, outlines relevant experimental protocols, and illustrates the core signaling pathway.

Mechanism of Action: The Ecdysone Signaling Pathway

The physiological effects of this compound in insects are mediated through the canonical ecdysone signaling pathway. PoA acts as a mimic of the natural hormone 20E, binding to the ligand-binding pocket of the Ecdysone Receptor (EcR).[3] EcR is a ligand-activated transcription factor that forms a functional heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate Retinoid X Receptor (RXR).[4][5][6]

The key steps in the pathway are as follows:

-

Ligand Binding: this compound enters the cell and binds to the Ligand-Binding Domain (LBD) of the EcR subunit within the EcR/USP heterodimer. This binding event induces a critical conformational change in the receptor complex.

-

DNA Binding: The activated PoA-EcR/USP complex translocates to the nucleus (if not already present) and binds with high affinity to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[4][6]

-

Transcriptional Activation: Upon binding to EcREs, the complex recruits transcriptional co-activators, initiating the transcription of a primary set of "early" genes. These genes, such as E74, E75, and Broad-Complex, are themselves transcription factors.

-

Regulatory Cascade: The protein products of these early genes then activate a much larger set of "late" genes. The products of these late genes are the ultimate effectors that carry out the physiological and morphological changes associated with the molting process, including cuticle synthesis, tissue remodeling, and programmed cell death of larval tissues.[7]

Disruption of this tightly regulated cascade by premature or excessive exposure to an agonist like this compound leads to catastrophic developmental failures, forming the basis of its insecticidal activity.[6]

Quantitative Data on this compound Activity

The potency of this compound is defined by its high binding affinity for the EcR/USP complex and its ability to elicit a biological response at low concentrations.

Table 1: Binding Affinity of this compound to Ecdysone Receptors

This table summarizes the dissociation constants (Kd) for this compound with the ecdysone receptor, illustrating the significantly increased affinity when EcR is complexed with its partner, USP. Lower Kd values indicate higher binding affinity.

| Insect Species | Receptor Complex | Kd (nM) | Reference |

| Chilo suppressalis | EcR | 55 | [8] |

| Chilo suppressalis | EcR / USP | 1.2 | [8] |

| Drosophila melanogaster | EcR / USP (Isoforms A, B1, B2) | Same affinity in absence of DNA | [4][9] |

Table 2: Relative Potency of Ecdysone Agonists

This table shows the concentration required to cause 50% inhibition (IC50) of [3H]this compound binding in intact Sf-9 cells from Spodoptera frugiperda. The data highlights the high potency of PoA relative to the natural hormone 20-hydroxyecdysone and other ecdysteroids.

| Compound | Class | Relative Potency (IC50 Rank) |

| Tebufenozide (RH-5992) | Non-steroidal (Bisacylhydrazine) | 1 |

| Methoxyfenozide (RH-2485) | Non-steroidal (Bisacylhydrazine) | 2 |

| This compound | Steroidal (Phytoecdysteroid) | 3 |

| 20-Hydroxyecdysone | Steroidal (Zooecdysteroid) | 4 |

| Cyasterone | Steroidal (Phytoecdysteroid) | 5 |

| RH-5849 | Non-steroidal (Bisacylhydrazine) | 6 |

| Makisterone A | Steroidal (Zooecdysteroid) | 7 |

| Inokosterone | Steroidal (Phytoecdysteroid) | 8 |

| Ecdysone | Steroidal (Zooecdysteroid) | 9 |

| Source: Adapted from data presented in Inhibition of [(3)H]ponasterone A binding by ecdysone agonists in the intact Sf-9 cell line.[10] |

Experimental Protocols

The following are generalized protocols for assessing the activity of this compound and other ecdysteroid agonists.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]this compound) for binding to the EcR/USP receptor complex.

Methodology:

-

Receptor Preparation:

-

Express and purify recombinant EcR and USP proteins from a suitable system (e.g., in vitro transcription/translation, baculovirus-infected insect cells).

-

Alternatively, prepare a crude receptor extract from insect tissues known to be rich in EcR, such as the integument of Chilo suppressalis.[8]

-

-

Incubation:

-

In a microtiter plate or microcentrifuge tubes, combine the receptor preparation with a constant, low concentration of [3H]this compound.

-

Add varying concentrations of the unlabeled test compound (competitor) or this compound (for homologous competition).

-

Incubate the mixture at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand. Common methods include:

-

Filter Binding Assay: Rapid vacuum filtration through a glass fiber filter. The receptor-ligand complex is retained on the filter.

-

Charcoal Adsorption: Addition of dextran-coated charcoal, which adsorbs free ligand, followed by centrifugation to pellet the charcoal. The supernatant contains the bound complex.

-

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

If the Kd of the radioligand is known, the Ki of the test compound can be calculated using the Cheng-Prusoff equation.

-

Protocol 2: Insect Molting Bioassay (in vivo)

This protocol assesses the physiological effect of a test compound on the molting process in a whole organism.

Methodology:

-

Insect Rearing:

-

Rear a synchronized cohort of a suitable insect species (e.g., Drosophila melanogaster 3rd instar larvae, Spodoptera frugiperda early instar larvae) under controlled conditions (temperature, humidity, photoperiod).

-

-

Compound Administration:

-

Prepare serial dilutions of the test compound in an appropriate solvent.

-

Administer the compound through a relevant route:

-

Dietary Incorporation: Mix the compound into the artificial diet.

-

Topical Application: Apply a small, precise volume of the compound solution to the dorsal thorax of the insect.

-

-

Include a solvent-only control group.

-

-

Observation:

-

Maintain the treated insects under standard rearing conditions.

-

Observe the insects at regular intervals (e.g., every 12 or 24 hours) for a period covering the expected molt.

-

Record endpoints such as:

-

Molting inhibition (failure to ecdyse).

-

Developmental abnormalities (e.g., deformed pupae).

-

Mortality.

-

-

-

Data Analysis:

-

For each concentration, calculate the percentage of insects showing the defined effect (e.g., mortality).

-

Use probit or logit analysis to generate a dose-response curve and calculate the effective concentration (EC50) or lethal concentration (LC50) that causes the effect in 50% of the population.

-

Conclusion

This compound is a cornerstone compound for studying insect endocrinology. Its primary physiological role is to act as a potent agonist of the ecdysone receptor, thereby triggering the gene regulatory cascade that controls molting and metamorphosis.[2][3] The high affinity of PoA for the EcR/USP heterodimer makes it a more potent agonist than the insect's own hormone, 20-hydroxyecdysone, in many contexts.[8][10] This potent activity, combined with its function as a natural insecticide in plants, underscores its significance for researchers developing novel pest management strategies and for scientists utilizing ecdysone-inducible systems for precise temporal and spatial control of gene expression.

References

- 1. Ponasterone A and F, Ecdysteroids from the Arctic Bryozoan Alcyonidium gelatinosum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]

- 4. DNA affects ligand binding of the ecdysone receptor of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ecdysone signaling cascade and regulation of Drosophila metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of [(3)H]ponasterone a binding by ecdysone agonists in the intact Sf-9 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Ponasteroside A and its Analogs in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponasteroside A, a potent phytoecdysteroid, and its naturally occurring analogs represent a compelling class of bioactive molecules with significant potential in various research and therapeutic areas. As analogs of insect moluting hormones, these compounds exhibit a wide range of biological activities, from potent insecticidal effects to promising pharmacological properties in mammals, including anabolic and anti-diabetic activities. This technical guide provides a comprehensive overview of this compound and its known analogs, detailing their natural sources, chemical structures, and biological activities. Special emphasis is placed on quantitative data, detailed experimental protocols for their isolation and characterization, and the signaling pathways through which they exert their effects. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the scientific and therapeutic potential of this fascinating family of natural products.

Introduction

Ecdysteroids are a class of steroid hormones primarily known for their role in regulating molting and metamorphosis in arthropods.[1] Interestingly, a diverse array of structurally related compounds, known as phytoecdysteroids, are synthesized by various plant species, where they are thought to serve as a defense mechanism against insect herbivores.[2] this compound is a prominent member of the phytoecdysteroid family, notable for its high affinity for the ecdysone (B1671078) receptor (EcR), the primary target of ecdysteroids in insects.[3] This high affinity makes this compound a valuable tool for studying ecdysteroid signaling and a potential lead compound for the development of novel insecticides.

Beyond its effects on insects, this compound and its analogs have garnered significant interest for their pharmacological effects in mammals. These compounds have been shown to exhibit a range of activities, including anabolic, anti-diabetic, and neuroprotective effects, without the androgenic side effects associated with traditional anabolic steroids.[4] This guide provides an in-depth exploration of the natural sources, chemical diversity, and biological activities of this compound and its analogs, with a focus on providing the technical details necessary for researchers in the field.

Natural Sources and Analogs of this compound

This compound and its analogs are found across a variety of plant species and even in some marine organisms. The chemical structures of these compounds are characterized by a steroid nucleus with a cis-fused A/B ring junction and a polyhydroxylated side chain.[5] Variations in the hydroxylation pattern, particularly in the side chain, give rise to a diverse family of analogs.

Table 1: Natural Sources and Structures of this compound and Selected Analogs

| Compound Name | Natural Source(s) | Chemical Structure (2D Representation) |

| This compound | Podocarpus nakaii, Taxus cuspidata, Limnanthes douglasii, Alcyonidium gelatinosum[1][6][7] | Inokosterone |

| Ponasteroside F | Alcyonidium gelatinosum[1] | [Image of Ponasteroside F structure - if available] |

| 20-Hydroxyecdysone | Widespread in plants (Leuzea carthamoides, Cyanotis arachnoidea) and insects[2][8] | [Image of 20-Hydroxyecdysone structure] |

| Muristerone A | [Image of Muristerone A structure] | |

| Polypodine B | Leuzea carthamoides[8] | [Image of Polypodine B structure] |

| Ajugasterone C | Leuzea carthamoides[8] | [Image of Ajugasterone C structure] |

| Inokosterone | Leuzea carthamoides[8] | [Image of Inokosterone structure] |

| Makisterone A | Leuzea carthamoides, Taxus cuspidata, Dysdercus cingulatus[8][9] | [Image of Makisterone A structure] |

| Carthamosterone | Leuzea carthamoides[8] | [Image of Carthamosterone structure] |

Quantitative Biological Activity

The primary molecular target of this compound and its analogs in insects is the ecdysone receptor (EcR), a ligand-activated nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[10] The binding affinity of these compounds to the EcR/USP complex is a key determinant of their biological activity. In mammals, the precise molecular targets are still under investigation, though interactions with signaling pathways such as the PI3-kinase/Akt pathway have been reported.[11]

Table 2: Quantitative Biological Activity Data for this compound and Analogs

| Compound | Assay Type | Target/System | Activity Metric | Value | Reference(s) |

| This compound | Ecdysone Receptor Binding | Chilo suppressalis EcR | Kd | 55 nM | |

| This compound | Ecdysone Receptor Binding | Chilo suppressalis EcR/USP | Kd | 1.2 nM | |

| This compound | Competitive Binding Assay | Americamysis bahia EcR/USP | IC50 | 1.2 nM | [12] |

| This compound | Competitive Binding Assay | Sf9 cells | IC50 | ~10 nM | |

| 20-Hydroxyecdysone | Competitive Binding Assay | Americamysis bahia EcR/USP | IC50 | 35 nM | [12] |

| Muristerone A | Competitive Binding Assay | Americamysis bahia EcR/USP | IC50 | 1.9 nM | [12] |

| α-Ecdysone | Competitive Binding Assay | Americamysis bahia EcR/USP | IC50 | 1200 nM | [12] |

Experimental Protocols

Isolation of this compound from Podocarpus nakaii

This protocol is a generalized procedure based on established methods for the isolation of phytoecdysteroids from plant material.[7]

Workflow for this compound Isolation

Methodology:

-

Extraction: Dried and powdered leaves of Podocarpus nakaii are macerated with 80% methanol at room temperature for 48 hours. The process is repeated three times to ensure complete extraction.

-

Filtration and Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol. The ecdysteroids, including this compound, are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions showing the presence of this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-water) to yield pure crystals.

Characterization of this compound

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.[13]

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons and to assign the stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Ecdysone Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds to the ecdysone receptor.[12][14]

Workflow for Ecdysone Receptor Binding Assay

Methodology:

-

Reagent Preparation:

-

Prepare a purified solution of the ecdysone receptor (EcR) and ultraspiracle protein (USP) heterodimer.

-

Prepare a stock solution of radiolabeled this compound (e.g., [3H]this compound).

-

Prepare serial dilutions of the unlabeled test compounds.

-

-

Incubation: In a microtiter plate, incubate the EcR/USP heterodimer with a fixed concentration of [3H]this compound and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Separation of Bound and Free Ligand: After incubation, separate the protein-bound radioligand from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter, which retains the protein-ligand complex.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

Classical Ecdysteroid Signaling Pathway

The primary mechanism of action for this compound in insects is through the classical nuclear receptor signaling pathway.[10][15]

Ecdysone Receptor Signaling Pathway

Description:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of the Ecdysone Receptor (EcR), which is heterodimerized with the Ultraspiracle protein (USP) in the nucleus.

-

Conformational Change: Ligand binding induces a conformational change in the EcR/USP complex.

-

DNA Binding: The activated PonA-EcR/USP complex binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes.

-

Recruitment of Co-activators: The complex then recruits co-activator proteins.

-

Gene Transcription: This assembly initiates the transcription of downstream genes, leading to a cascade of gene expression that ultimately results in a biological response, such as molting in insects.

Non-Classical Signaling in Mammalian Cells

In addition to the classical nuclear receptor pathway, there is evidence that ecdysteroids can modulate other signaling pathways in mammalian cells. For instance, this compound has been shown to potentiate the IL-3-dependent activation of the PI3-kinase/Akt pathway in hematopoietic cells.[11]

Putative PI3K/Akt Pathway Modulation by this compound

Description:

This pathway is still under investigation, but it is hypothesized that this compound may interact with a putative membrane-bound receptor, leading to the activation of the Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the protein kinase Akt. Activated Akt then phosphorylates a variety of downstream targets, leading to the promotion of cell growth and survival.

Conclusion

This compound and its naturally occurring analogs are a rich source of chemical diversity with a broad spectrum of biological activities. Their potent interaction with the ecdysone receptor makes them valuable tools for entomological research and potential leads for the development of new insecticides. Furthermore, their intriguing pharmacological effects in mammals, which appear to be mediated through distinct signaling pathways, open up exciting avenues for drug discovery and development in areas such as metabolic disorders and muscle wasting conditions. The data and protocols presented in this guide are intended to facilitate further research into this promising class of natural products, ultimately unlocking their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potent and selective partial ecdysone agonist activity of chromafenozide in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Ponasterone A | C27H44O6 | CID 115127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Lack of interference of common phytoecdysteroids with production of nitric oxide by immune-activated mammalian macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Makisterone A | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 11. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Foundational Research on Phytoecdysteroids: A Technical Guide to Ponasteroside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids are a class of plant-derived steroids structurally similar to insect molting hormones, known as ecdysteroids. These compounds are of significant interest to the scientific community due to their diverse biological activities in both invertebrates and vertebrates. Among the numerous phytoecdysteroids identified, Ponasteroside A stands out as a particularly potent agonist of the ecdysone (B1671078) receptor (EcR), a key regulator of gene expression in arthropods. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, quantitative bioactivity, and the experimental protocols used for its characterization.

Quantitative Bioactivity Data

The biological activity of this compound is primarily attributed to its high binding affinity for the ecdysone receptor. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, has been determined for this compound with the ecdysone receptor (EcR) and its heterodimeric partner, the ultraspiracle protein (USP).

| Ligand | Receptor | Dissociation Constant (Kd) | Reference |

| This compound | EcR | 55 nM | [1][2] |

| This compound | EcR/USP Heterodimer | 1.2 nM | [1][2] |

| This compound | PxGST-EcR (monomer) | 48.8 nM | [3] |

| This compound | PxGST-EcR/USP (dimer) | 2.3 nM | [3] |

Note: The binding affinity of this compound to the EcR/USP heterodimer is significantly higher than to the EcR monomer alone, highlighting the importance of the complete receptor complex for its biological activity.

Mechanism of Action: Ecdysone Receptor Activation

This compound exerts its biological effects by binding to the ligand-binding domain of the ecdysone receptor. The EcR forms a heterodimer with the ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription. This mechanism is the basis for the use of this compound in ecdysone-inducible mammalian expression systems, where it can be used to control the expression of a gene of interest.[1][2]

Potential Modulation of PI3K/Akt/mTOR Signaling Pathway

Emerging research suggests that phytoecdysteroids may also influence intracellular signaling cascades in mammalian cells, including the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is a critical regulator of cell growth, proliferation, and survival. The downstream effector of this pathway, the mechanistic target of rapamycin (B549165) (mTOR), is a key protein kinase that controls protein synthesis. While the precise mechanism of interaction is still under investigation, it is hypothesized that this compound, through its interaction with a yet-to-be-fully-characterized receptor or as a downstream consequence of EcR activation in engineered systems, may lead to the activation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for Ecdysone Receptor

This protocol is a standard method for determining the binding affinity of a test compound (e.g., another phytoecdysteroid) to the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand, typically [3H]Ponasterone A.[4]

Materials:

-

Receptor Source: Insect cell lines (e.g., Sf9 or Drosophila S2 cells) engineered to express recombinant EcR and USP proteins.

-

Radioligand: [3H]Ponasterone A (with high specific activity).

-

Test Compound: Unlabeled compound of interest (e.g., a novel phytoecdysteroid).

-

Binding Buffer: Typically contains Tris-HCl, EDTA, and protease inhibitors to maintain receptor stability.

-

Wash Buffer: Binding buffer without protease inhibitors.

-

Scintillation Cocktail: For radioactivity measurement.

-

96-well filter plates and a vacuum manifold.

-

Scintillation counter.

Procedure:

-

Receptor Preparation:

-

Culture insect cells expressing recombinant EcR and USP.

-

Harvest the cells and prepare a membrane fraction through homogenization and centrifugation.

-

Resuspend the membrane pellet in Binding Buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup (in a 96-well filter plate):

-

Total Binding: Add receptor preparation, a fixed concentration of [3H]Ponasterone A (typically at or below its Kd), and Binding Buffer.

-

Non-specific Binding: Add receptor preparation, [3H]Ponasterone A, and a saturating concentration of unlabeled this compound (to displace all specific binding).

-

Competitive Binding: Add receptor preparation, [3H]Ponasterone A, and varying concentrations of the test compound.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 1-4 hours).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]Ponasterone A) from the resulting competition curve.

-